Cas no 25395-11-3 (Triacetyl Aloe-emodin (Impurity A))
Triacetyl Aloe-emodin (Impurity A) Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-[(acetyloxy)methyl]-
- Triacetyl Aloe-emodin (Impurity A)
- (4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate
- Triacetyl Aloe-emodi
- 1,8-BIS(ACETYLOXY)-3-[(ACETYLOXY)METHYL]-9,10-ANTHRACENEDIONE
- 1,8-Diacetoxy-3-acetoxymethyl-anthrachinon
- 1,8-diacetoxy-3-acetoxymethyl-anthraquinone
- Aloe-emodin Impurity A
- aloe-emodin triacetate
- Aloeemodin-triacetat
- Tris-O-acetyl-aloe-emodin
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- 3-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione;1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone Triacetate; Aloe-emodin Impurity A;
- 25395-11-3
- SCHEMBL8929967
- AKOS030240359
- DTXSID50403188
- CS-0464946
- CHEMBL42431
- 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- HY-W353602
- J-015980
- Aleoe-emodin triacetate
- [4,5-BIS(ACETYLOXY)-9,10-DIOXOANTHRACEN-2-YL]METHYL ACETATE
-
- Inchi: 1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3
- InChI Key: XWXLCJZCCDHZGN-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1=CC(COC(C)=O)=CC2C(C3C=CC=C(C=3C(C=21)=O)OC(C)=O)=O
Computed Properties
- Exact Mass: 396.08500
- Monoisotopic Mass: 396.08451746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.380
- Melting Point: 175-177 ºC
- Boiling Point: 579.7°C at 760 mmHg
- Flash Point: 254.1°C
- Refractive Index: 1.593
- PSA: 113.04000
- LogP: 2.37570
Triacetyl Aloe-emodin (Impurity A) Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Triacetyl Aloe-emodin (Impurity A) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | IT28380-1 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 1mg |
$115.50 | 2023-01-04 | ||
| Biosynth | IT28380-2 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 2mg |
$173.26 | 2023-01-04 | ||
| Biosynth | IT28380-5 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 5mg |
$346.50 | 2023-01-04 | ||
| Biosynth | IT28380-10 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 10mg |
$462.00 | 2023-01-04 | ||
| Biosynth | IT28380-25 mg |
Triacetyl aloe-emodin (impurity A) |
25395-11-3 | 25mg |
$866.25 | 2023-01-04 | ||
| TRC | T734000-5mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 5mg |
$ 164.00 | 2023-09-05 | ||
| TRC | T734000-10mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 10mg |
$ 230.00 | 2023-09-05 | ||
| TRC | T734000-25mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 25mg |
$ 523.00 | 2023-09-05 | ||
| TRC | T734000-50mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 50mg |
$951.00 | 2023-05-17 | ||
| TRC | T734000-100mg |
Triacetyl Aloe-emodin (Impurity A) |
25395-11-3 | 100mg |
$1748.00 | 2023-05-17 |
Triacetyl Aloe-emodin (Impurity A) Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Triacetyl Aloe-emodin (Impurity A)
Triacetyl Aloe-emodin (Impurity A) and Its Significance in Modern Research
Triacetyl Aloe-emodin (Impurity A) is a compound with the CAS number 25395-11-3, which has garnered significant attention in the field of chemical and biomedical research. This compound, derived from natural sources, exhibits a unique structure that makes it a subject of interest for various scientific investigations. The acetylated form of Aloe-emodin, specifically the triacetyl derivative, has been studied for its potential biological activities and its role as an impurity in pharmaceutical formulations.
The chemical structure of Triacetyl Aloe-emodin (Impurity A) consists of a core chromene ring system modified by acetyl groups at specific positions. This modification enhances its solubility and stability, making it more suitable for various applications in research and development. The compound’s ability to interact with biological targets has led to its investigation in several therapeutic areas, including anti-inflammatory, antioxidant, and anticancer effects.
Recent studies have highlighted the importance of impurities in drug development and quality control. Triacetyl Aloe-emodin (Impurity A), being a common byproduct in the synthesis of Aloe-emodin derivatives, has been extensively analyzed for its impact on the overall efficacy and safety of pharmaceutical products. Researchers have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to quantify and characterize this impurity accurately.
The pharmacological properties of Triacetyl Aloe-emodin (Impurity A) have been a focus of numerous investigations. For instance, studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings suggest that the compound could be a valuable asset in developing novel anti-inflammatory drugs. Additionally, its antioxidant properties have been linked to its potential role in protecting against oxidative stress-induced cellular damage.
In the realm of oncology, Triacetyl Aloe-emodin (Impurity A) has shown promise as a chemopreventive agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. These mechanisms are crucial for developing effective anticancer therapies that target both primary tumors and metastatic lesions.
The synthesis of Triacetyl Aloe-emodin (Impurity A) involves specific chemical reactions that must be optimized to ensure high yield and purity. Researchers have explored various synthetic routes, including enzymatic acetylation and chemical esterification, to improve the efficiency of this process. Advances in green chemistry have also contributed to the development of more sustainable methods for producing this compound without compromising its quality.
The role of Triacetyl Aloe-emodin (Impurity A) as an impurity in pharmaceutical formulations necessitates stringent quality control measures. Regulatory agencies require detailed characterization and quantification of impurities to ensure that final drug products meet safety and efficacy standards. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate the structural properties of this impurity, providing insights into its behavior within complex drug matrices.
The impact of Triacetyl Aloe-emodin (Impurity A) on drug metabolism has also been a subject of interest. Studies have shown that this compound can influence the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs in the body. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing dosing regimens to enhance therapeutic outcomes.
The future prospects of Triacetyl Aloe-emodin (Impurity A) in research are promising. Ongoing studies aim to explore its potential applications in personalized medicine, where it could be used as a biomarker or therapeutic agent tailored to individual patient profiles. Additionally, advancements in computational chemistry are enabling researchers to predict the biological activity of this compound more accurately, facilitating faster development of new drug candidates.
In conclusion, Triacetyl Aloe-emodin (Impurity A), with its CAS number 25395-11-3, represents a significant compound in modern chemical and biomedical research. Its unique properties and potential applications make it a valuable subject for further investigation across various therapeutic areas. As research continues to uncover new insights into its behavior and effects, Triacetyl Aloe-emodin (Impurity A) is poised to play an increasingly important role in advancing medical science.
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